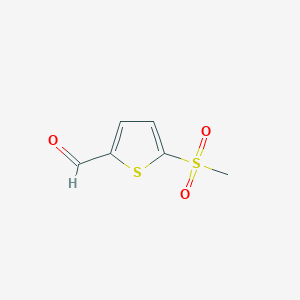

5-(Methylsulfonyl)-2-thiophenecarbaldehyde

Descripción general

Descripción

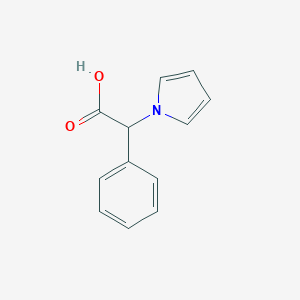

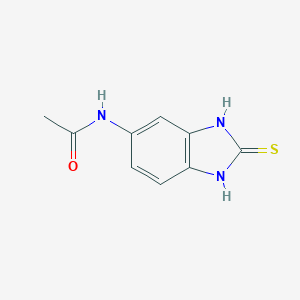

5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a compound that can be associated with the family of thiophene derivatives that have been studied for various chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, related compounds with methylsulfonyl groups and thiophene structures have been synthesized and analyzed, indicating the relevance of this functional group in the field of organic chemistry.

Synthesis Analysis

The synthesis of related thiophene compounds with methylsulfonyl groups has been achieved through various methods. For instance, a radical relay strategy was employed to generate 3-(methylsulfonyl)benzo[b]thiophenes using a photocatalyst under visible light irradiation, which suggests that similar methods could potentially be applied to synthesize 5-(Methylsulfonyl)-2-thiophenecarbaldehyde . Additionally, the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde through a chemo- and regioselective Br/Li exchange reaction indicates the possibility of manipulating thiophene structures at specific positions, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as the stable 5-methyl-2-methylsulfonyl-3-thiophenecarbonitrile oxide, has been studied using X-ray structural analysis. This analysis revealed specific bond angles and intramolecular distances that contribute to the stability of the molecule, which could be informative when considering the structure of 5-(Methylsulfonyl)-2-thiophenecarbaldehyde .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde has been shown to react with different reagents to form new compounds, such as through thioacetalization, chloromethylation, and oxidation . These reactions demonstrate the reactivity of thiophene carbaldehydes and suggest that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives with sulfone groups have been of interest, particularly in the context of nonlinear optics. Sulfone-substituted thiophene chromophores have been synthesized and characterized for their optical nonlinearities, thermal stability, and transparency, which implies that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde may also exhibit unique physical and chemical properties suitable for such applications .

Aplicaciones Científicas De Investigación

-

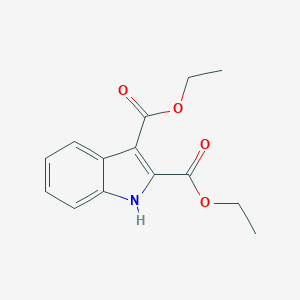

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives, which can contain a variety of functional groups including methylsulfonyl, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The specific methods of application or experimental procedures would depend on the specific derivative and biological activity being studied. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .

- Results : The results also vary depending on the specific derivative and biological activity. For example, certain derivatives have shown inhibitory activity against influenza A .

-

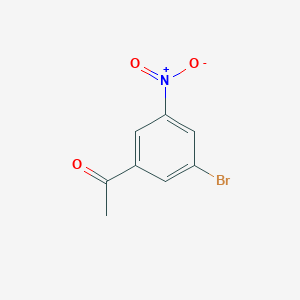

Degradation of Bactericide in Water

- Field : Environmental Science

- Application : A compound similar to “5-(Methylsulfonyl)-2-thiophenecarbaldehyde”, known as 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole, has been studied for its degradation in water .

- Method : The hydrolysis and photolysis kinetics of this compound in water were investigated in detail. The study looked at the effects of pH, initial concentration, and temperature on the degradation rate .

- Results : The degradation of this compound followed first-order kinetics. The hydrolysis half-lives varied depending on the conditions, and a degradation product was identified .

- Research Use of 5-(Methylsulfonyl)pyridine-3-boronic acid

- Field : Chemical Research

- Application : This compound is used for research purposes . While the specific applications are not mentioned, boronic acids are generally used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .

- Method : The specific methods of application or experimental procedures would depend on the specific research context .

- Results : The results would also depend on the specific research context .

- Research Use of 5-(Methylsulfonyl)pyridine-3-boronic acid

- Field : Chemical Research

- Application : This compound is used for research purposes . While the specific applications are not mentioned, boronic acids are generally used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .

- Method : The specific methods of application or experimental procedures would depend on the specific research context .

- Results : The results would also depend on the specific research context .

Direcciones Futuras

The future directions for research on “5-(Methylsulfonyl)-2-thiophenecarbaldehyde” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, future research could involve more detailed studies on its properties, synthesis methods, and potential uses .

Propiedades

IUPAC Name |

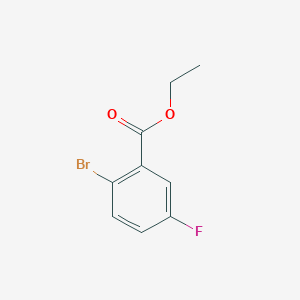

5-methylsulfonylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQYRHNJVSDOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609148 | |

| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfonyl)-2-thiophenecarbaldehyde | |

CAS RN |

177194-34-2 | |

| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)